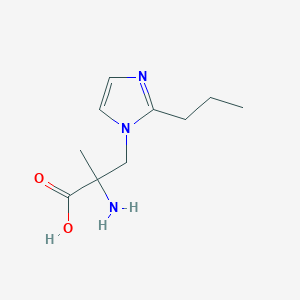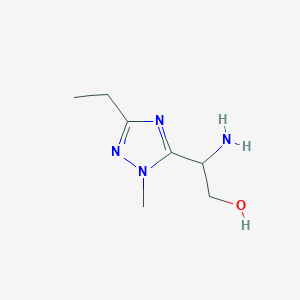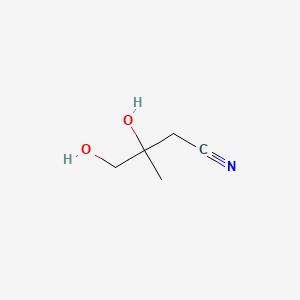
3-(2-(Pyrrolidin-1-yl)ethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(pyrrolidin-1-yl)ethyl]morpholine is a heterocyclic compound that features both a morpholine and a pyrrolidine ring. These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis.
准备方法
The synthesis of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine typically involves the reaction of morpholine with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow processes to enhance yield and purity.
化学反应分析
3-[2-(pyrrolidin-1-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
3-[2-(pyrrolidin-1-yl)ethyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
相似化合物的比较
3-[2-(pyrrolidin-1-yl)ethyl]morpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are known for their use in pharmaceuticals and as corrosion inhibitors.
The uniqueness of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine lies in its combination of both morpholine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
3-(2-pyrrolidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-13-8-4-11-10/h10-11H,1-9H2 |
InChI 键 |
CPOLTXHNMVOUQL-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCC2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


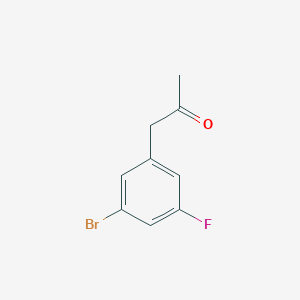
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
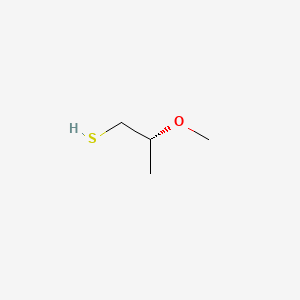


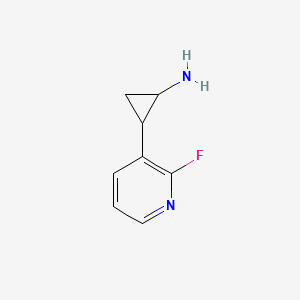

![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
